PEG4 Linker Length Confers Optimal Conformational Restraint for Ternary Complex Formation
Azido-PEG4-THP incorporates a four-unit PEG spacer that provides a near-rigid span useful for bridging sterically congested or buried protein pockets [1]. In PROTAC design, linker length directly modulates the distance between the target-binding warhead and the E3 ligase ligand; the PEG4 spacer enforces a well-defined distance that constrains rotational freedom, a property distinct from longer PEG6 or PEG8 linkers which introduce additional gauche conformations that can reduce ternary complex stability [1].
| Evidence Dimension | Linker length and conformational flexibility |
|---|---|
| Target Compound Data | 4 PEG units; end-to-end distance appropriate for congested pockets [1] |
| Comparator Or Baseline | PEG6 (6 units): increased flexibility, functions as a shock absorber for domain motions; PEG8 (8 units): additional breathing room for large rearrangements [1] |
| Quantified Difference | PEG4 provides a near-rigid span, whereas longer linkers introduce entropic springs that alter ternary complex residence time by up to an order of magnitude [1] |
| Conditions | Comparative analysis of PEG linker series in PROTAC design (class-level inference) [1] |
Why This Matters
Linker length is a primary determinant of PROTAC degradation efficiency; selecting the incorrect PEG unit count can reduce or abolish target degradation.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
